REACTION_CXSMILES
|
[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].OS(O)(=O)=O.[CH3:18]O>>[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([O:10][CH3:18])=[O:9])=[CH:6][CH:5]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture heated at 70° for 8 hours
|
Duration
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8 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
ether, washed 3×150 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over MgSO4
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |